Thujane

Physical chemistry Distillation separation GC-MS method development

Thujane (CAS 471-12-5), also known as dihydrosabinene, is a saturated bicyclic monoterpene hydrocarbon with the molecular formula C10H18 and a molecular weight of 138.25 g/mol. It serves as the foundational scaffold for the broader thujane family of monoterpenoids, including the structurally related ketone thujone and the olefin sabinene.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 471-12-5
Cat. No. B1196268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThujane
CAS471-12-5
Synonymsthujane
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC1CCC2(C1C2)C(C)C
InChIInChI=1S/C10H18/c1-7(2)10-5-4-8(3)9(10)6-10/h7-9H,4-6H2,1-3H3
InChIKeyGCTNBVHDRFKLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thujane (CAS 471-12-5) Procurement Guide: Bicyclic Monoterpene Reference Standard & Synthetic Intermediate


Thujane (CAS 471-12-5), also known as dihydrosabinene, is a saturated bicyclic monoterpene hydrocarbon with the molecular formula C10H18 and a molecular weight of 138.25 g/mol [1]. It serves as the foundational scaffold for the broader thujane family of monoterpenoids, including the structurally related ketone thujone and the olefin sabinene [2]. Thujane is primarily utilized as an analytical reference standard for gas chromatography-mass spectrometry (GC-MS) identification in essential oil analysis and as a rigid bicyclic framework for synthetic chemistry applications, rather than as a direct bioactive compound [3].

Why Thujane (CAS 471-12-5) Cannot Be Substituted with Thujone or Sabinene: Structural and Functional Differentiation


Thujane (C10H18) is a fully saturated hydrocarbon lacking oxygen functionality, which fundamentally distinguishes it from its closest structural analogs. Thujone (C10H16O) contains a ketone group and an additional double bond, conferring neurotoxic activity via GABA-gated chloride channel modulation and requiring regulatory oversight in consumable products [1]. Sabinene (C10H16) contains one double bond and serves as a biosynthetic precursor but lacks the fully saturated cyclopropane ring system stability of thujane [2]. The absence of functional groups in thujane eliminates the potential for the pharmacological activity and toxicity associated with thujone, while its saturated bicyclo[3.1.0]hexane framework provides distinct chromatographic retention behavior and chemical reactivity compared to its olefinic and oxygenated analogs. For analytical standardization, synthetic chemistry applications requiring a saturated scaffold, or studies requiring a thujane-family control without confounding bioactivity, direct substitution with thujone or sabinene is scientifically invalid [3].

Quantitative Differentiation Evidence for Thujane (CAS 471-12-5) Procurement Selection


Boiling Point and Density Differentiation: Thujane vs. Thujone vs. Sabinene Physical Properties

Thujane exhibits distinct physical properties from its structural analogs, enabling separation during fractional distillation and chromatographic analysis. Thujane has a boiling point of 157-157.5 °C at 740 Torr and a density of 0.8171 g/cm³ at 20 °C [1]. In contrast, thujone (C10H16O) has a higher density of 0.92 g/cm³ and a boiling point of 201 °C at atmospheric pressure, with its lower boiling point of 84-86 °C observed only under reduced pressure (17 mmHg) [2]. Sabinene (C10H16) has a density of 0.844 g/cm³ at 20 °C and a boiling point of 163-164 °C, representing intermediate values [3]. These quantitative differences directly impact separation efficiency in distillation-based purification and retention time ordering in GC analysis.

Physical chemistry Distillation separation GC-MS method development

Essential Oil Abundance Range: Thujane as a Major Variable Component in Artemisia sieberi

In a comprehensive analysis of 17 accessions of Artemisia sieberi essential oils from across Iran, thujane was identified as one of the predominant components, with relative concentrations ranging from 0.0% to 47.3% across different geographical populations . The same study reported thujone concentrations ranging from 0.0% to 22.9% and camphor from 0.0% to 46.4% . The wide concentration range and high maximum abundance (47.3%) position thujane as a critical marker compound for chemotaxonomic classification, with one distinct chemical group characterized by thujane predominance. This variability underscores the necessity of using pure thujane as a quantitative reference standard for accurate essential oil profiling, as its concentration cannot be reliably inferred from other monoterpene constituents.

Essential oil analysis Chemotaxonomy GC-MS quantification

Molecular Descriptor Differentiation: LogP and Polar Surface Area Comparison

Thujane has a calculated XlogP of 3.90 and a topological polar surface area (TPSA) of 0.00 Ų [1]. In contrast, thujone has a predicted LogP of approximately 2.2-2.5 and a TPSA of 17.1 Ų due to its ketone oxygen [2]. The LogP difference of >1.4 units indicates that thujane is substantially more lipophilic than thujone, with predicted blood-brain barrier penetration probability of 100% for thujane [3] versus more restricted distribution for the more polar thujone. The zero TPSA of thujane, compared to 17.1 Ų for thujone, fundamentally alters membrane permeability predictions and chromatographic behavior in reversed-phase HPLC. These computational parameters are critical for researchers designing studies involving membrane permeability, metabolic stability, or chromatographic method development where the saturated hydrocarbon character of thujane confers distinct properties relative to its oxygenated analog.

ADMET prediction Physicochemical profiling Drug-likeness assessment

Biosynthetic Pathway Position: Thujane as the Foundational Scaffold vs. Thujone as the Terminally Oxidized Product

In the thujane monoterpene biosynthetic pathway, thujane represents the saturated hydrocarbon scaffold, whereas thujone and sabinene occupy distinct positions in the metabolic sequence. The pathway initiates with cyclization of geranyl pyrophosphate to (+)-sabinene [1]. Thujane (dihydrosabinene) is the saturated analog lacking the double bond present in sabinene, while thujone is produced through a multi-step oxidative pathway requiring: (1) CYP450-mediated hydroxylation of (+)-sabinene to trans-sabin-3-ol via CYP750B1, (2) dehydrogenase-catalyzed oxidation to sabinone, and (3) stereoselective reduction of the alkenic group to (+)-3-thujone or (−)-3-thujone [2]. Unlike thujone, which requires at least three distinct enzymatic conversions from the primary cyclization product, thujane (as the fully saturated scaffold) is not an intermediate in thujone biosynthesis; rather, it represents a distinct structural endpoint in the metabolic network [3].

Monoterpene biosynthesis Enzymatic pathway Metabolic engineering

Regulatory and Safety Profile Differentiation: Thujane (Unregulated) vs. Thujone (Regulated Neurotoxin)

Thujone is subject to regulatory restrictions due to its neurotoxic activity as a GABA-gated chloride channel modulator, with α-thujone being approximately 2-3 times as potent as the β-isomer [1]. The European Parliament and Council, along with the European Medicines Agency, regulate the use of thujone and thujone-containing plant materials for human consumption [2]. In contrast, thujane (C10H18) is a fully saturated hydrocarbon lacking the functional groups (ketone, double bond) responsible for thujone's pharmacological activity at GABA receptors and cannabinoid receptor structural mimicry [3]. As a hydrocarbon scaffold without oxygen functionality, thujane is not subject to the same regulatory oversight and does not exhibit the neurotoxic or behavior-modulating effects associated with thujone-containing essential oils.

Regulatory compliance Toxicology Food safety

Recommended Procurement and Application Scenarios for Thujane (CAS 471-12-5)


GC-MS Reference Standard for Essential Oil Chemotyping and Quality Control

Procure thujane as a quantitative reference standard for GC-MS analysis of essential oils, particularly from Artemisia species and other Asteraceae plants where thujane concentrations range from 0.0% to 47.3% of total oil composition . The compound's saturated bicyclo[3.1.0]hexane structure provides a distinct retention time and mass spectral fragmentation pattern that enables unambiguous identification and quantification in complex terpenoid mixtures. This application is critical for essential oil quality control, chemotaxonomic classification, and authentication of botanical materials where thujane serves as a characteristic marker compound.

Synthetic Intermediate for Rigid Bicyclo[3.1.0]hexane Scaffold Construction

Utilize thujane as a rigid bicyclic hydrocarbon scaffold for synthetic organic chemistry applications requiring a saturated cyclopropane-containing framework. The thujane skeleton is recognized as a valuable building block for constructing more complex molecular architectures, with its unusual cyclopropane ring making it useful for physical organic studies [1]. Unlike the reactive double bond in sabinene or the ketone functionality in thujone, the fully saturated nature of thujane provides chemical stability and predictable reactivity for derivatization and scaffold elaboration.

Negative Control for Thujone Pharmacological and Toxicological Studies

Employ thujane as a structurally related negative control in studies investigating the pharmacological activity or toxicity of thujone. Given that thujone acts as a GABA-gated chloride channel modulator with α-thujone being 2-3 times more potent than β-thujone, and is subject to EU regulatory oversight [2], thujane provides a matched bicyclic scaffold that lacks the functional groups responsible for receptor interaction. This enables researchers to isolate structure-activity relationships and confirm that observed effects are specifically attributable to thujone's oxygen functionality rather than general monoterpene properties.

ADMET Reference Compound for Highly Lipophilic Hydrocarbon Profiling

Deploy thujane as a reference standard for chromatographic method development and computational ADMET model validation involving highly lipophilic, non-polar compounds. With a calculated XlogP of 3.90 and TPSA of 0.00 Ų, thujane represents an extreme lipophilic reference point, contrasting sharply with more polar monoterpenes such as thujone (TPSA 17.1 Ų) [3]. The compound's predicted 100% blood-brain barrier penetration probability and 99.04% human intestinal absorption make it a useful benchmark for assessing membrane permeability assays and validating in silico prediction models for lipophilic small molecules.

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